molecular formula C25H27F3N2O4 B255864 3-(3,5-dimethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(3,5-dimethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B255864
M. Wt: 476.5 g/mol
InChI Key: HZGGVGQQBZKOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that includes a chromenone core, a trifluoromethyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperazinyl Group: This can be done through nucleophilic substitution reactions using piperazine derivatives.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution of the trifluoromethyl group can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The hydroxy and piperazinyl groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,5-dimethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one stands out due to its unique combination of functional groups and structural features. The presence of the chromenone core, along with the trifluoromethyl and piperazinyl groups, provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C25H27F3N2O4

Molecular Weight

476.5 g/mol

IUPAC Name

3-(3,5-dimethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C25H27F3N2O4/c1-4-29-7-9-30(10-8-29)14-19-20(31)6-5-18-21(32)23(24(25(26,27)28)34-22(18)19)33-17-12-15(2)11-16(3)13-17/h5-6,11-13,31H,4,7-10,14H2,1-3H3

InChI Key

HZGGVGQQBZKOLA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F)O

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F)O

Origin of Product

United States

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